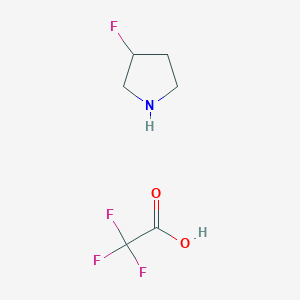
3-Fluoropyrrolidine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyrrolidine 2,2,2-trifluoroacetate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a valuable compound in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine 2,2,2-trifluoroacetate typically involves the fluorination of pyrrolidine derivatives. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into the corresponding α-fluorinated derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrrolidine 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoropyrrolidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropyrrolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine derivative with similar applications in medicinal chemistry.
3-Fluoroazetidine: A structurally related compound used in the synthesis of bioactive molecules.
Uniqueness
3-Fluoropyrrolidine 2,2,2-trifluoroacetate stands out due to its trifluoroacetate moiety, which imparts unique physicochemical properties. This makes it more versatile in various chemical reactions and enhances its potential in scientific research and industrial applications .
Properties
Molecular Formula |
C6H9F4NO2 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
3-fluoropyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
InChI Key |
VTYLZCONABUKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



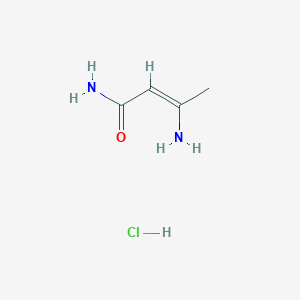
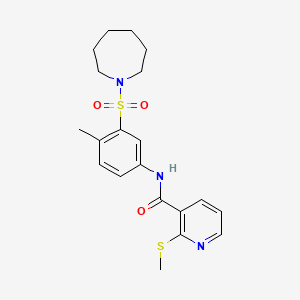
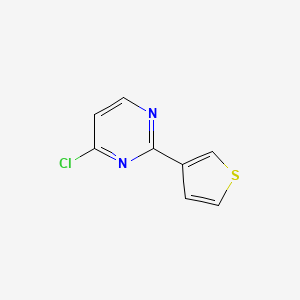
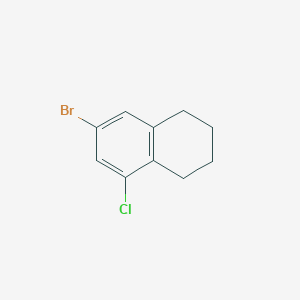
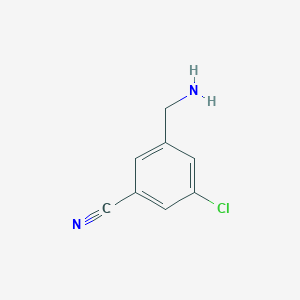
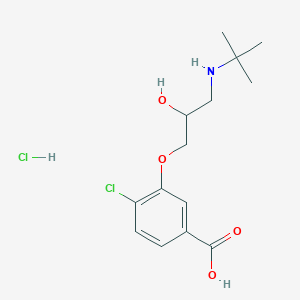

![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
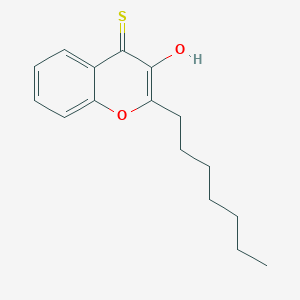

![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)

